N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Description

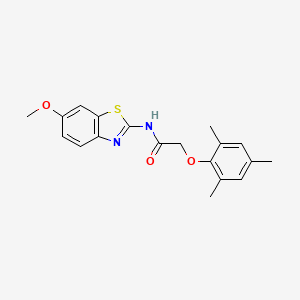

Chemical Structure: This compound features a benzothiazole core substituted with a methoxy group at position 6 and an acetamide moiety linked to a 2,4,6-trimethylphenoxy group. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molecular weight of 356.44 g/mol. The methoxy group enhances solubility and electronic properties, while the trimethylphenoxy group contributes to steric bulk and lipophilicity, influencing its biological interactions .

Synthesis: The compound can be synthesized via condensation reactions involving 6-methoxy-1,3-benzothiazol-2-amine and activated esters of 2-(2,4,6-trimethylphenoxy)acetic acid, often using catalysts like Cu(OAc)₂ .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24-10-17(22)21-19-20-15-6-5-14(23-4)9-16(15)25-19/h5-9H,10H2,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOIKNATHQLQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Acetamide Formation: The acetamide moiety is introduced by reacting the benzothiazole derivative with chloroacetic acid or its derivatives in the presence of a base.

Phenoxy Substitution: The final step involves the substitution of the acetamide group with 2,4,6-trimethylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Mechanistic and Functional Insights

- Antioxidant Activity: The trimethylphenoxy-acetamide moiety in the target compound and CPN-9 is critical for activating the Nrf2 pathway, a key regulator of oxidative stress responses. CPN-9 shows EC₅₀ values in the nanomolar range for Nrf2 activation, suggesting that the target compound may share similar efficacy .

- Structural Rigidity vs. Flexibility: The adamantane derivative’s rigid structure enhances binding to hydrophobic pockets in enzymes or receptors, as seen in antiviral and CNS-targeting drugs .

- Substituent Effects: Methoxy groups (as in the target compound) improve water solubility and metabolic stability compared to methyl or amino substitutions . The amino group in N-(6-amino-4-methoxy-benzothiazol-2-yl)-acetamide allows for hydrogen bonding, enhancing affinity for kinase targets .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 358.44 g/mol. The structure features a benzothiazole moiety and a trimethylphenoxy group, which contribute to its biological properties.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 358.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves the reaction between 6-methoxy-1,3-benzothiazole derivatives and acetamide compounds in the presence of suitable catalysts or reagents. The detailed synthetic pathway remains under investigation in various studies.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study conducted by Gupta et al. (2010) demonstrated that a related benzothiazole derivative exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be as low as 25 µg/mL for certain derivatives.

Anticancer Activity

Benzothiazole derivatives are also being explored for their anticancer potential. A recent study highlighted the cytotoxic effects of compounds similar to this compound on various cancer cell lines.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 10 |

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of microbial cell membranes. Studies suggest that the benzothiazole ring plays a crucial role in interacting with cellular targets.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of the benzothiazole core and subsequent coupling with the phenoxyacetamide moiety. Key steps include:

- Coupling reactions : Use chloroacetyl chloride or activated esters to introduce the acetamide group under anhydrous conditions (e.g., CHCl₃ reflux) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol is ideal for crystallization .

- Temperature control : Maintain 60–80°C for nucleophilic substitution reactions to avoid side products .

- Catalysts : Imidazole derivatives or triethylamine can accelerate acylation steps .

Validate purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) identifies methoxy (δ ~3.76 ppm), benzothiazole protons (δ 7.01–7.73 ppm), and phenoxy methyl groups (δ ~2.0–2.6 ppm) .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1668 cm⁻¹) and C-O-C (methoxy, ~1267 cm⁻¹) stretches .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 425.5 for analogs) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group) .

Advanced: How do structural modifications influence biological activity, particularly in oxidative stress pathways?

The trimethylphenoxy and methoxybenzothiazole groups are critical for activating the Nrf2-ARE pathway, as seen in analogs like CPN-9 . Key structure-activity relationships (SAR):

- Phenoxy substituents : Bulky 2,4,6-trimethyl groups enhance lipophilicity and target engagement with Keap1 .

- Benzothiazole moiety : Methoxy at position 6 improves solubility and metabolic stability compared to chloro derivatives .

- Acetamide linker : Modifications (e.g., methyl or chloro substitutions) alter conformational flexibility and hydrogen-bonding capacity, impacting Nrf2 activation .

Validate via luciferase reporter assays and Western blotting for Nrf2 nuclear translocation .

Advanced: What strategies improve solubility and blood-brain barrier (BBB) permeability for in vivo studies?

- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .

- Lipid-based formulations : Use nanoemulsions or liposomes to improve bioavailability .

- Structural analogs : Replace methoxy with hydrophilic groups (e.g., hydroxyl or amino) while maintaining activity .

- In silico modeling : Predict BBB penetration using tools like SwissADME or Molecular Dynamics (MD) simulations .

Basic: What biological targets and mechanisms are proposed for this compound?

- Primary target : Keap1-Nrf2 complex, where it disrupts Keap1-mediated Nrf2 degradation, enhancing antioxidant response element (ARE)-driven gene expression .

- Secondary targets : May inhibit pro-inflammatory NF-κB pathways, as seen in related acetamides .

Validate via siRNA knockdown, electrophoretic mobility shift assays (EMSA), and qPCR for ARE genes (e.g., HO-1, NQO1) .

Advanced: How can discrepancies between in vitro and in vivo efficacy be resolved?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .

- Species-specific metabolism : Use humanized liver mice or hepatocyte assays to identify interspecies metabolic differences .

- Biomarker analysis : Monitor oxidative stress markers (e.g., glutathione, 8-OHdG) in cerebrospinal fluid to correlate target engagement .

Basic: How is purity assessed under varying storage conditions?

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC .

- Light sensitivity : Use amber vials to prevent photodegradation of the benzothiazole core .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C for stable analogs) .

Advanced: What computational methods predict target binding interactions?

- Molecular docking (AutoDock Vina) : Model interactions with Keap1’s BTB domain (PDB: 2FLU). Prioritize compounds with hydrogen bonds to Arg415 and Ser555 .

- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to assess residence time and conformational changes .

- QSAR models : Train on analogs with known IC₅₀ values to predict Nrf2 activation efficacy .

Advanced: How do chloro/methyl substitutions affect molecular conformation?

Crystallographic studies show:

- Methyl groups : Increase steric hindrance, twisting the acetamide linker (N–C–C–C dihedral angles ~96–100°) and reducing planarity .

- Chloro substituents : Enhance halogen bonding with protein targets (e.g., S⋯S interactions at 3.62 Å in crystal packing) .

- Hydrogen bonding : Trimethylphenoxy groups form C–H⋯O interactions, stabilizing crystal dimers .

Use Mercury software to analyze Cambridge Structural Database (CSD) entries for comparative geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.